Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate
Overview
Description
Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate is an organic compound with the molecular formula C8H10N2O4 It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate typically involves the reaction of 6-oxo-1,6-dihydropyridazine with methyl 3-bromopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyridazine derivative acts as a nucleophile, attacking the electrophilic carbon in the methyl 3-bromopropanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Common solvents used in the synthesis include dimethylformamide and tetrahydrofuran, while bases like potassium carbonate or sodium hydride are employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate
- Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)butanoate
- Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)pentanoate
Uniqueness
Methyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate is unique due to its specific substitution pattern on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 3-[(6-oxo-1H-pyridazin-4-yl)oxy]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-8(12)2-3-14-6-4-7(11)10-9-5-6/h4-5H,2-3H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHRXAIAWWVNTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC1=CC(=O)NN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856401 | |
Record name | Methyl 3-[(6-oxo-1,6-dihydropyridazin-4-yl)oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346697-93-5 | |
Record name | Propanoic acid, 3-[(1,6-dihydro-6-oxo-4-pyridazinyl)oxy]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346697-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[(6-oxo-1,6-dihydropyridazin-4-yl)oxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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